molecular formula C17H18N2O3S B12241906 4-Methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

4-Methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B12241906
M. Wt: 330.4 g/mol
InChI Key: GJCVSXKJGOPOAN-UHFFFAOYSA-N
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Description

4-Methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of 4-Methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves multiple steps. One common method includes the reaction of 4-methyl-1,3-benzothiazol-2-amine with cyclohex-3-ene-1-carboxylic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Benzothiazole derivatives are known to inhibit certain enzymes and receptors, which can lead to therapeutic effects. The exact pathways and targets depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 6-Methyl-1,3-benzothiazol-2-amine
  • 4-Methyl-1,3-benzothiazol-2-amine
  • 5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole derivatives

These compounds share the benzothiazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

4-methyl-6-[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C17H18N2O3S/c1-9-6-7-11(16(21)22)12(8-9)15(20)19-17-18-14-10(2)4-3-5-13(14)23-17/h3-6,11-12H,7-8H2,1-2H3,(H,21,22)(H,18,19,20)

InChI Key

GJCVSXKJGOPOAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C(C1)C(=O)NC2=NC3=C(C=CC=C3S2)C)C(=O)O

Origin of Product

United States

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